molecular formula C15H12F9InO6 B15248179 Indiumtrifluoroacetylacetonate

Indiumtrifluoroacetylacetonate

Cat. No.: B15248179
M. Wt: 574.05 g/mol
InChI Key: OPMTWMSZSLPOOC-UHFFFAOYSA-N
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Description

Indiumtrifluoroacetylacetonate, with the chemical formula C15H12F9InO6 , is a coordination complex derived from indium and trifluoroacetylacetone. This compound is known for its white powder form and has a molecular weight of 574.06 g/mol . It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indiumtrifluoroacetylacetonate is typically synthesized through the reaction of indium salts with trifluoroacetylacetone in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{In}^{3+} + 3 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{In(CF}_3\text{COCHCOCH}_3\text{)}_3 ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or other separation techniques to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Indiumtrifluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of indium.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of indium.

    Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Various ligands like phosphines or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of indium complexes, while substitution reactions can produce a variety of indium-ligand complexes .

Scientific Research Applications

Indiumtrifluoroacetylacetonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other indium complexes and as a catalyst in organic reactions.

    Biology: Employed in the study of biological systems due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.

    Industry: Utilized in the production of thin films and coatings for electronic devices

Mechanism of Action

The mechanism of action of indiumtrifluoroacetylacetonate involves its ability to form stable complexes with various molecules. The trifluoroacetylacetonate ligands provide a strong chelating effect, allowing the indium ion to interact with different molecular targets. This interaction can influence various biochemical pathways and processes, making it useful in both research and industrial applications .

Comparison with Similar Compounds

    Indium acetylacetonate: Another indium complex with acetylacetonate ligands.

    Aluminum trifluoroacetylacetonate: Similar structure but with aluminum instead of indium.

    Copper trifluoroacetylacetonate: Copper-based complex with trifluoroacetylacetonate ligands.

Uniqueness: Indiumtrifluoroacetylacetonate is unique due to the presence of indium, which imparts specific chemical properties not found in other similar compounds. Its ability to form stable complexes and its applications in various fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C15H12F9InO6

Molecular Weight

574.05 g/mol

IUPAC Name

indium(3+);1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/3C5H4F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3

InChI Key

OPMTWMSZSLPOOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[In+3]

Origin of Product

United States

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